molecular formula C14H22N2O2 B000141 Rivastigmine CAS No. 123441-03-2

Rivastigmine

Cat. No.: B000141
CAS No.: 123441-03-2
M. Wt: 250.34 g/mol
InChI Key: XSVMFMHYUFZWBK-NSHDSACASA-N
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Description

Rivastigmine is a chemical compound classified as a carbamate (B1207046) derivative nih.govsci-hub.sedrugbank.com. It is known for its ability to inhibit cholinesterase enzymes nih.gov.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVMFMHYUFZWBK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023564
Record name Rivastigmine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rivastigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.04e+00 g/L
Record name Rivastigmine
Source Human Metabolome Database (HMDB)
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CAS No.

123441-03-2
Record name Rivastigmine
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Record name Rivastigmine [USAN:INN:BAN:JAN]
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Record name Rivastigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00989
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Record name Rivastigmine
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Record name Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-(dimethylamino)ethyl]phenyl ester
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Record name RIVASTIGMINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Rivastigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical Structure and Properties

Rivastigmine has the molecular formula C₁₄H₂₂N₂O₂ and a molecular weight of 250.34 g/mol nih.govwikipedia.orgontosight.aiebi.ac.uk. Its IUPAC name is [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate nih.govwikipedia.orgchemspider.com. The compound features a carbamate (B1207046) group and a dimethylaminoethyl side chain ontosight.ai. It is a chiral molecule, specifically the (S)-enantiomer nih.govwikipedia.orgchemspider.com.

This compound typically presents as a white to off-white crystalline powder ontosight.ai. It exhibits high solubility in water and slight solubility in ethanol ontosight.ai. The compound is generally stable under normal conditions but should be protected from moisture and light ontosight.ai.

The following table summarizes key chemical properties of this compound:

PropertyValueSource
Molecular FormulaC₁₄H₂₂N₂O₂ nih.govwikipedia.orgontosight.ai
Molecular Weight250.34 g/mol nih.govwikipedia.orgontosight.ai
IUPAC Name[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate nih.govwikipedia.org
Physical DescriptionWhite to off-white crystalline powder ontosight.ai
Water SolubilityHighly soluble ontosight.ai
Ethanol SolubilitySlightly soluble ontosight.ai
Chirality(S)-enantiomer nih.govwikipedia.orgchemspider.com

Mechanism of Action

The primary mechanism of action of Rivastigmine involves the inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.govontosight.aiontosight.aipatsnap.comnih.gov. These enzymes are responsible for the hydrolysis (breakdown) of the neurotransmitter acetylcholine (ACh) patsnap.comnih.gov.

This compound is characterized as a pseudo-irreversible inhibitor sci-hub.sepatsnap.comtandfonline.comchemicalbook.com. This means that while its binding to AChE and BChE is not permanent, it lasts longer than that of truly reversible inhibitors patsnap.com. The carbamate (B1207046) moiety of this compound binds to the esteratic site of the enzyme, forming a carbamate complex that is slowly hydrolyzed patsnap.comtandfonline.com. This prolonged binding effectively inactivates the enzymes for a significant period, preventing the rapid breakdown of acetylcholine patsnap.comtandfonline.com. The anticholinesterase activity of this compound shows relative specificity for brain acetylcholinesterase and butyrylcholinesterase compared to those found in peripheral tissues drugbank.com. This compound also shows selectivity for the G1 form of AChE and BChE tandfonline.com.

Metabolism

Rivastigmine undergoes rapid and extensive metabolism primarily through cholinesterase-mediated hydrolysis drugbank.comwikipedia.orgchemicalbook.commims.comnovartis.comfda.gov. This process converts this compound into a decarbamylated metabolite, also referred to as NAP226-90 drugbank.comwikipedia.org. This metabolite is considered almost pharmacologically inert tandfonline.com.

A notable aspect of this compound's metabolism is that it largely bypasses the hepatic cytochrome P450 (CYP) isoenzyme system wikipedia.orgchemicalbook.comnovartis.comfda.govebmconsult.com. Minimal metabolism occurs via major CYP isoenzymes such as CYP1A2, CYP2D6, CYP3A4/5, CYP2E1, CYP2C9, CYP2C8, or CYP2C19 fda.govebmconsult.com. The phenolic metabolite formed during hydrolysis is primarily excreted via the kidneys chemicalbook.com. This metabolic pathway contributes to a low potential for drug-drug interactions involving the CYP system wikipedia.orgtandfonline.comebmconsult.com.

Synthesis

Rivastigmine can be synthesized through various chemical routes. One reported method involves a four-step asymmetric total synthesis starting from m-hydroxyacetophenone researchgate.netnih.gov. This route includes steps such as esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and a final reductive amination researchgate.netnih.gov. The asymmetric reductive amination is a key step to establish the chiral center of the (S)-Rivastigmine molecule researchgate.netnih.gov. Another approach involves reacting hydroxyacetophenone with methylethylcarbamoyl chloride to form an intermediate, followed by chiral reduction and subsequent reactions google.com. A chemo-enzymatic synthesis route has also been reported, where a key chiral intermediate is synthesized using an engineered alcohol dehydrogenase researchgate.net.

Discovery and Origin

Rivastigmine is a semi-synthetic derivative of physostigmine wikipedia.orglgcstandards.com. It was developed by a research team led by Dr. Marta Weinstock-Rosin at the Hebrew University of Jerusalem wikipedia.orglgcstandards.com. The compound was patented in 1985 and gained medical use in 1997 wikipedia.org.

The chemical compound this compound is a prominent focus in neuropharmacological research due to its distinct properties and mechanism of action. As a carbamate (B1207046) derivative, this compound functions primarily as a cholinesterase inhibitor, influencing the cholinergic system in the brain. This article provides a comprehensive overview of this compound, detailing its chemical characteristics, mechanism of action, and relevant research findings.

Introduction to this compound this compound is a well-characterized chemical compound classified as a cholinesterase inhibitor. wikipedia.orgnih.govontosight.aipsychdb.com Its chemical structure is that of a carbamate derivative. nih.govdrugbank.com The primary action of this compound involves enhancing cholinergic function within the central nervous system by inhibiting specific cholinesterase enzymes, thereby leading to an increase in the concentration of acetylcholine, a crucial neurotransmitter. wikipedia.orgnih.govontosight.aipsychdb.comdrugbank.comnih.gov

Chemical Structure and Properties

PropertyValue (this compound Base)Value (this compound Hydrogen Tartrate)
Molecular Formula CHNO wikipedia.orgnih.govdrugfuture.comscbt.comontosight.aiebi.ac.ukuni.luCHNO·CHO drugfuture.comsigmaaldrich.com
Molecular Weight 250.34 g/mol nih.govdrugfuture.comscbt.comontosight.aiebi.ac.uk400.42 g/mol drugfuture.comsigmaaldrich.com
Physical Appearance White to off-white, crystalline powder ontosight.aiapexbt.comlgcstandards.comWhite to off-white, crystalline powder ontosight.aiapexbt.comlgcstandards.com
Solubility in Water Highly soluble ontosight.ai15 mg/mL sigmaaldrich.com
Solubility in Ethanol Slightly soluble ontosight.aiSlightly soluble ontosight.ai
Melting Point Not specified for base caymanchem.com123-125°C drugfuture.comlgcstandards.com
Stability Stable under normal conditions; protect from moisture and light ontosight.ailgcstandards.comStable under normal conditions; protect from moisture and light ontosight.ailgcstandards.com

Compound Names and Pubchem Cids

PubChem is a comprehensive database maintained by the National Center for Biotechnology Information (NCBI) that provides information on chemical molecules. The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

Therapeutic Uses

Alzheimer's Disease

Rivastigmine is indicated for the treatment of mild to moderate dementia of the Alzheimer's type. wikipedia.orgmayoclinic.org Clinical studies have demonstrated its efficacy in improving cognitive and functional abilities in patients with Alzheimer's disease. wikipedia.org

Parkinson's Disease Dementia

This compound is also approved for the treatment of mild to moderate dementia associated with Parkinson's disease. wikipedia.orgmayoclinic.org It has been shown to have positive effects on the cognitive, functional, and behavioral symptoms common in this condition. wikipedia.org

Q & A

Q. What validated cognitive assessment tools are most appropriate for evaluating this compound’s efficacy in AD trials?

Advanced Research Questions

Q. How can contradictory efficacy outcomes in this compound trials (e.g., cognitive stabilization vs. decline) be reconciled?

Q. What experimental designs optimize the evaluation of this compound’s dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?

  • Methodological Insight : Use enzyme-specific assays (e.g., Ellman method) with this compound’s pseudo-irreversible binding kinetics. In vitro studies should quantify inhibition constants (Ki) at varying pH levels, while in vivo models (e.g., transgenic mice) must track regional brain enzyme activity via PET imaging .

Q. How do formulation differences (e.g., transdermal patch vs. oral capsule) impact this compound’s bioavailability and trial outcomes?

Q. What strategies mitigate confounding effects of comorbidities (e.g., diabetes) in this compound trials?

  • Methodological Insight : Pre-screen participants for comorbidities affecting cholinergic pathways (e.g., T3D models). Covariate-adjusted PK/PD models should integrate biomarkers like plasma nitrite and malondialdehyde (MDA) to control for oxidative stress .

Q. How can synergistic effects between this compound and adjunct therapies (e.g., insulin) be rigorously tested?

  • Methodological Insight : Factorial designs with dual endpoints (e.g., MMSE and Aβ levels) are ideal. Dose-titration phases should precede combination arms to distinguish additive vs. synergistic effects. Bayesian adaptive designs can optimize dose combinations efficiently .

Data Analysis & Interpretation

Q. What statistical methods address high attrition rates in long-term this compound trials?

  • Methodological Insight : Use multiple imputation (MI) for missing data, validated against pattern-mixture models. Sensitivity analyses (e.g., tipping-point analysis) should quantify attrition bias impact. Trials with >20% dropout rates require pre-specified non-inferiority margins .

Q. How should population pharmacokinetic (PopPK) models be applied to optimize dosing in diverse populations?

  • Methodological Insight : PopPK models using NONMEM or Monolix must incorporate covariates like CLCR, BMI, and APOE4 status. Bootstrap validation (≥1,000 iterations) ensures robustness. Simulations should predict exposure thresholds for efficacy (e.g., ≥40% AChE inhibition) and safety (e.g., nausea incidence <20%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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